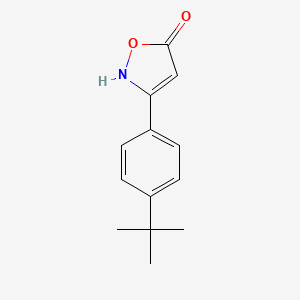

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXCLFWVHHUENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Studies for 3 4 Tert Butylphenyl 1,2 Oxazol 5 Ol

Strategies for the Construction of the 1,2-Oxazol-5-ol Ring System

The formation of the 1,2-oxazol-5-ol ring is a critical step in the synthesis of the target molecule. This is typically achieved through cyclization reactions, which are influenced by tautomeric equilibria and specific reaction pathways.

Cyclization Reactions in Isoxazole (B147169) Synthesis

The most prevalent and versatile method for constructing the isoxazol-5-ol ring is the cyclocondensation reaction between a β-ketoester and hydroxylamine (B1172632). This reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the desired heterocyclic ring. The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate, to facilitate the reaction.

Another significant approach is the 1,3-dipolar cycloaddition of nitrile oxides with appropriate dipolarophiles. edu.krd This method provides a high degree of regioselectivity and is applicable to a wide range of substrates. researchgate.netnih.gov The nitrile oxide can be generated in situ from the corresponding hydroxamoyl chloride.

Approaches for the Formation of Oxazolol Derivatives via Tautomeric Equilibria

Isoxazol-5-ols exist in a tautomeric equilibrium with their corresponding keto forms, isoxazol-5(4H)-ones and isoxazol-5(2H)-ones. mdpi.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. nih.gov Theoretical studies have been conducted to model these equilibria, providing insights into the relative stabilities of the tautomers. orientjchem.org The synthesis of isoxazol-5-ols often yields a mixture of tautomers, and the desired hydroxy form may need to be isolated or favored by controlling the reaction conditions. For instance, quenching the reaction with a strong acid can favor the formation of the 3-hydroxyisoxazole tautomer.

Exploration of Specific Reaction Pathways for 1,2-Oxazole Ring Closure

The cyclocondensation of a β-ketoester with hydroxylamine can proceed via two main regiochemical pathways, leading to either a 3-substituted or a 5-substituted isoxazol-5-ol. The regioselectivity is largely dependent on the reaction conditions and the specific nature of the β-ketoester. researchgate.net For the synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol, a β-ketoester with the 4-tert-butylphenyl group attached to the carbonyl carbon is required to ensure the correct regiochemistry.

The following table summarizes typical reaction conditions for the synthesis of isoxazol-5-ols from β-ketoesters and hydroxylamine.

Table 1: Representative Reaction Conditions for Isoxazol-5-ol Synthesis

| β-Ketoester Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl benzoylacetate | Hydroxylamine hydrochloride, NaOH | Ethanol (B145695)/Water | 0-25 | 75-85 | biolmolchem.com |

| Ethyl acetoacetate | Hydroxylamine hydrochloride, NaOAc | Water | 25 | 80-90 | mdpi.com |

| Diethyl 1,3-acetonedicarboxylate | Hydroxylamine hydrochloride, NaOAc | Ethanol | Reflux | 65-75 | N/A |

Incorporation of the 4-tert-Butylphenyl Substituent

The introduction of the 4-tert-butylphenyl group at the 3-position of the isoxazole ring is a crucial aspect of the synthesis. This can be achieved by using a precursor that already contains this moiety or by introducing it through a coupling reaction.

Precursor Synthesis Featuring the 4-tert-Butylphenyl Group

The most direct method for incorporating the 4-tert-butylphenyl group is to start with a precursor that already contains this substituent. In the context of the cyclocondensation reaction, the required precursor is a β-ketoester, specifically ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. This can be synthesized through a Claisen condensation reaction between 4-tert-butylacetophenone and diethyl carbonate in the presence of a strong base like sodium ethoxide.

Alternatively, precursors for 1,3-dipolar cycloaddition, such as 4-tert-butylbenzaldehyde (B1265539) oxime, can be prepared from 4-tert-butylbenzaldehyde and hydroxylamine. biolmolchem.com

The following table outlines a synthetic route for a key precursor.

Table 2: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|---|

| 4-tert-Butylacetophenone | Diethyl carbonate | Sodium ethoxide | Ethanol | Reflux, 4-6 h | Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate |

Coupling Reactions for Aryl Ring Introduction in Oxazole (B20620) Synthesis

Mechanistic Insights into 1,2-Oxazol-5-ol Formation

The formation of the 1,2-oxazol-5-ol ring is a nuanced process that can be approached through various synthetic strategies. A common and effective method involves the cyclization of a β-ketoester with hydroxylamine. This section delves into the detailed mechanisms of this transformation, the influence of catalysis, and the dynamic equilibrium between the resulting oxazolone (B7731731) tautomers.

Detailed Reaction Mechanisms for Key Synthetic Steps

A primary pathway to this compound involves a two-step sequence: the synthesis of a key β-ketoester intermediate, followed by its cyclization with hydroxylamine.

Step 1: Synthesis of Ethyl 4-(4-tert-butylphenyl)-2,4-dioxobutanoate

The precursor, ethyl 4-(4-tert-butylphenyl)-2,4-dioxobutanoate, can be synthesized via a Claisen condensation reaction. ut.ac.irlibretexts.orgopenstax.org This reaction involves the condensation of 4'-tert-butylacetophenone (B192730) with diethyl oxalate (B1200264) in the presence of a strong base, such as sodium ethoxide (NaOEt). ut.ac.ir

The mechanism proceeds as follows:

Enolate Formation: Sodium ethoxide abstracts an α-proton from 4'-tert-butylacetophenone to form a resonance-stabilized enolate.

Nucleophilic Acyl Substitution: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This results in a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-diketoester product, ethyl 4-(4-tert-butylphenyl)-2,4-dioxobutanoate.

Table 1: Reaction Parameters for the Synthesis of Ethyl 4-(4-tert-butylphenyl)-2,4-dioxobutanoate

| Parameter | Value/Condition | Source |

| Reactants | 4'-tert-butylacetophenone, Diethyl oxalate | ut.ac.ir |

| Base | Sodium ethoxide (NaOEt) | ut.ac.ir |

| Solvent | Dry Ethanol | ut.ac.ir |

| Reaction Temp. | Room temperature followed by heating at 80°C | ut.ac.ir |

| Workup | Acidification with sulfuric acid | ut.ac.ir |

Step 2: Cyclization with Hydroxylamine

The synthesized β-ketoester, ethyl 4-(4-tert-butylphenyl)-2,4-dioxobutanoate, is then reacted with hydroxylamine hydrochloride to form the 1,2-oxazol-5-ol ring. niscpr.res.innih.govresearchgate.net This reaction is a condensation-cyclization process.

The proposed mechanism involves several key stages:

Oxime Formation: The hydroxylamine initially reacts with the more reactive ketone carbonyl group of the β-ketoester to form an oxime intermediate.

Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the ester carbonyl carbon in an intramolecular fashion.

Elimination and Tautomerization: This is followed by the elimination of an ethanol molecule to yield the cyclized product, which exists in tautomeric equilibrium between the 3-(4-tert-butylphenyl)isoxazol-5(4H)-one and the desired this compound forms. nih.govresearchgate.net

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

The cyclization reaction to form the isoxazol-5(4H)-one ring can be significantly enhanced by the use of catalysts. While the reaction can proceed without a catalyst, the introduction of a catalytic agent often leads to higher yields, shorter reaction times, and milder reaction conditions. niscpr.res.innih.govresearchgate.net

Various catalysts have been employed for the synthesis of related isoxazol-5(4H)-ones, which can be applied to the synthesis of the target molecule. These catalysts are typically mild acids or bases that facilitate the key steps of the reaction.

Table 2: Catalysts for the Synthesis of Isoxazol-5(4H)-one Derivatives

| Catalyst | Solvent | Key Advantages | Source |

| Tartaric Acid | Water | Green solvent, short reaction time, easy work-up | researchgate.net |

| Pyridine | - | Convenient, good yields | researchgate.net |

| Sodium Malonate | Water | Green solvent, room temperature, high yields | niscpr.res.in |

| Potassium Iodide (KI) | Water | Green medium, room temperature, no special conditions required | doaj.org |

The role of these catalysts can be multifaceted:

Acid catalysts can protonate the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the oxime hydroxyl group.

Base catalysts can deprotonate the hydroxylamine, increasing its nucleophilicity for the initial attack on the ketone. They can also facilitate the deprotonation of the oxime hydroxyl group, promoting the cyclization step.

The use of green solvents like water, often in conjunction with these catalysts, aligns with the principles of sustainable chemistry by reducing the reliance on volatile organic compounds. nih.govresearchgate.net

Understanding Ring-Opening and Cyclization Processes in Oxazolones

The final product, this compound, exists in a tautomeric equilibrium with its keto form, 3-(4-tert-butylphenyl)isoxazol-5(4H)-one. The position of this equilibrium can be influenced by factors such as the solvent, pH, and the nature of the substituents on the ring.

The formation of the 1,2-oxazol-5-ol ring from the open-chain β-ketoester and hydroxylamine is a classic example of a cyclization reaction driven by the formation of a stable heterocyclic system. The reverse reaction, ring-opening, can also occur under certain conditions, for instance, through hydrolysis of the lactone-like (ester) bond within the isoxazolone ring.

The stability of the 1,2-oxazol-5-ol ring is a key factor in the successful synthesis of these compounds. The reaction of β-ketoesters with hydroxylamine is a well-established method, and while the formation of isomeric byproducts can sometimes be a challenge, the reaction conditions can often be optimized to favor the desired 1,2-oxazol-5-ol product. nih.govresearchgate.net The choice of appropriate starting materials and catalysts is paramount in directing the cyclization process towards the desired regioisomer and minimizing side reactions.

Chemical Reactivity and Transformation Pathways of 3 4 Tert Butylphenyl 1,2 Oxazol 5 Ol

Reactivity at the Oxazolol Core

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is characterized by a degree of aromaticity which imparts it with relative stability. However, the inherent strain in the ring and the presence of the weak N-O bond make it susceptible to a range of chemical transformations, including nucleophilic and electrophilic attacks, redox reactions, and pericyclic processes.

Nucleophilic Substitution Reactions on the Isoxazole Ring

Direct nucleophilic substitution on an unsubstituted isoxazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, the presence of activating groups, such as a nitro group, can facilitate such reactions. In analogous systems, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) with a variety of nucleophiles, including amines, alkoxides, and thiolates. rsc.org While 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol does not possess a nitro group, this reactivity pattern highlights the potential for functionalization at the C5 position if a suitable leaving group were present.

In the case of the tautomeric isoxazol-5(4H)-one form, the C4 position is activated towards nucleophilic attack, particularly in the context of Michael additions if an exocyclic double bond is present, as seen in 4-alkylidene-isoxazol-5(4H)-ones.

Electrophilic Transformations of the Oxazolol System

Electrophilic aromatic substitution on the isoxazole ring is a known process, though the regioselectivity is influenced by the substituents present. For 3-arylisoxazoles, electrophilic attack generally occurs at the C4 position. For instance, palladium-catalyzed direct phenylation of 3-hydroxy-5-methylisoxazole with benzene (B151609) occurs at the 4-position. clockss.org It is therefore plausible that this compound could undergo electrophilic substitution, such as halogenation or nitration, at the C4 position of the isoxazole ring under appropriate conditions.

Furthermore, the synthesis of isoxazoles often involves electrophilic cyclization pathways. For example, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) yields highly substituted isoxazoles. organic-chemistry.org This highlights the inherent reactivity of precursors that lead to the isoxazole core towards electrophiles.

Oxidative and Reductive Chemical Modulations of the Heterocycle

The isoxazole ring can be susceptible to both oxidative and reductive cleavage. Reductive cleavage of the N-O bond is a common transformation, often leading to the formation of β-enaminones or other acyclic compounds. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Raney Nickel or palladium on carbon), or dissolving metal reductions. The specific products formed depend on the reaction conditions and the substitution pattern of the isoxazole. For example, the reduction of isoxazolidin-4-ols, which are related saturated systems, can be achieved with reagents like sodium borohydride. nih.gov

Oxidative transformations of the isoxazole ring are less common but can occur under strong oxidizing conditions, potentially leading to ring-opened products or degradation of the molecule. The tert-butylphenyl substituent would also be susceptible to oxidation under harsh conditions.

Photochemical Reactivity and Rearrangements

Isoxazoles and their derivatives are known to undergo a variety of photochemical reactions. Upon irradiation with UV light, isoxazoles can rearrange to form oxazoles, ketenimines, or azirines through a process involving the cleavage of the weak N-O bond. mdpi.com For instance, 3-methyl-4-arylmethylene isoxazole-5(4H)-ones have been synthesized using a photochemical approach, indicating the susceptibility of the isoxazolone core to light-induced transformations. mdpi.comresearchgate.net It is conceivable that this compound, particularly in its isoxazol-5(4H)-one tautomeric form, could undergo similar skeletal rearrangements upon photolysis, leading to a variety of isomeric products.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the 1,2-Oxazole Ring

The isoxazole ring itself is generally a poor diene or dienophile in Diels-Alder reactions due to its aromatic character. However, derivatives of the isoxazol-5(4H)-one tautomer can participate in cycloaddition reactions. Specifically, 4-alkylidene-isoxazol-5(4H)-ones can act as dienophiles in [4+2] cycloaddition reactions. researchgate.net For example, the reaction of 4-(1-ethenylsubstituted)-3-methylisoxazoles with acetylenedicarboxylates has been reported. researchgate.net This suggests that if this compound were converted to an appropriate 4-alkylidene derivative, it could serve as a substrate for Diels-Alder reactions, providing a route to more complex fused ring systems.

Reactions Involving the Hydroxyl Group

The C5-hydroxyl group of this compound behaves as a typical enolic hydroxyl group, and its reactivity is a key feature of the molecule. This group can be readily deprotonated by a base to form a resonance-stabilized anion, which can then react with various electrophiles.

Key reactions involving the hydroxyl group include:

Alkylation: Treatment with alkylating agents, such as alkyl halides or sulfates, in the presence of a base would be expected to yield the corresponding 5-alkoxyisoxazole derivative.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, would lead to the formation of the 5-acyloxyisoxazole.

The reactivity of this hydroxyl group is central to the synthetic utility of isoxazol-5-ols, allowing for the introduction of a wide range of functional groups at the C5 position. The table below summarizes the expected outcomes of these reactions based on the general reactivity of 3-aryl-isoxazol-5-ols.

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide (CH₃I) | 5-Methoxy-3-(4-tert-butylphenyl)isoxazole |

| Acylation | Acetyl chloride (CH₃COCl) | 5-Acetoxy-3-(4-tert-butylphenyl)isoxazole |

These reactions underscore the synthetic versatility of the hydroxyl functionality in modifying the properties and potential applications of the parent compound.

Derivatization via the Hydroxyl Moiety

The hydroxyl group at the 5-position of the oxazole (B20620) ring is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives. Common derivatization reactions include etherification and esterification, which proceed through standard nucleophilic substitution or acylation mechanisms.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This typically involves deprotonation with a suitable base to form the more nucleophilic alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.

Esterification: Ester derivatives can be readily prepared by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is another viable method, though it is an equilibrium process. masterorganicchemistry.comyoutube.com The steric hindrance presented by the 4-tert-butylphenyl group is generally not expected to significantly impede these reactions at the distal hydroxyl site. researchgate.net

Below is a table summarizing potential derivatization reactions of the hydroxyl group:

| Reaction Type | Reagents | Product Class |

| Etherification | 1. Base (e.g., NaH, K2CO3)2. Alkyl halide (R-X) | 5-Alkoxy-3-(4-tert-butylphenyl)-1,2-oxazole |

| Esterification | 1. Acyl chloride (RCOCl) or Acid anhydride ((RCO)2O)2. Base (e.g., Pyridine, Et3N) | 3-(4-tert-Butylphenyl)-1,2-oxazol-5-yl ester |

| Silylation | Silylating agent (e.g., TMSCl, TBDMSCl)Base (e.g., Imidazole) | 3-(4-tert-Butylphenyl)-5-(trialkylsilyloxy)-1,2-oxazole |

These derivatization strategies are fundamental in modifying the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability, which is a common practice in medicinal chemistry. organic-chemistry.org

Proton Transfer and Tautomeric Dynamics of the 5-Oxazolol System

The 1,2-oxazol-5-ol ring system is known to exhibit tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by the migration of a proton. For this compound, several tautomeric forms can exist, primarily the hydroxy-isoxazole form and various keto-isoxazolinone forms.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. uottawa.casphinxsai.com Theoretical studies on related systems like 5-hydroxyisoxazole have shown that solvent molecules can assist in the proton transfer process, lowering the activation energy barrier for tautomerization. researchgate.net The presence of water, for example, can facilitate proton shuttling between the hydroxyl group and the ring nitrogen atom.

The principal tautomeric forms of this compound are depicted below:

Hydroxy Form: this compound

Keto Forms: 3-(4-tert-Butylphenyl)-1,2-oxazolin-5-one and 3-(4-tert-Butylphenyl)isoxazol-5(4H)-one

The relative stability of these tautomers determines their population at equilibrium. The aromatic character of the hydroxy form often contributes to its stability. However, the keto forms can be stabilized by strong intramolecular or intermolecular hydrogen bonding. Spectroscopic techniques such as NMR and UV-Vis are commonly employed to study these tautomeric equilibria. nih.gov

Influence of the 4-tert-Butylphenyl Group on Reactivity

The 4-tert-butylphenyl substituent at the 3-position of the oxazole ring exerts both electronic and steric effects that modulate the reactivity of the entire molecule.

The tert-butyl group is generally considered to be an electron-donating group through induction. This electron-donating nature can influence the reaction rates at different positions of the molecule. For instance, in electrophilic aromatic substitution reactions on the phenyl ring, the tert-butyl group is an activating, ortho-para directing substituent.

Within the context of the isoxazole ring, the electronic influence of the 4-tert-butylphenyl group can be transmitted through the conjugated system. This can affect the acidity of the hydroxyl proton and the nucleophilicity of the ring atoms. The Hammett and Taft equations are often used to quantify such electronic effects on reaction rates and equilibria. wikipedia.orglibretexts.org A study on the deprotonation of isoxazolium cations suggests that the electronic effects of substituents on the isoxazole ring can be correlated with their Hammett constants. sciepub.com The electron-donating 4-tert-butylphenyl group would be expected to increase the electron density in the isoxazole ring, potentially affecting its susceptibility to electrophilic or nucleophilic attack.

The tert-butyl group is notably bulky, and its presence can introduce significant steric hindrance. nih.gov This steric bulk can impede the approach of reagents to the ortho positions of the phenyl ring, thereby favoring reactions at the para position. While the hydroxyl group in this compound is remote from the tert-butyl group, reactions involving the isoxazole ring itself might be influenced by the steric presence of the large phenyl substituent.

For instance, in reactions where a reagent needs to approach the C4 or N2 positions of the isoxazole ring, the 3-phenyl group could sterically hinder the reaction. However, in many cases, the planarity of the phenyl and isoxazole rings may allow for reagent access from above or below the plane of the molecule, mitigating some of the steric clash. Studies on similarly substituted heterocyclic systems have shown that bulky groups can have a minimal effect on certain reactions, particularly if the reaction center is not directly adjacent to the bulky substituent. rsc.org

Conversion to Other Heterocyclic Scaffolds

The isoxazole ring is a versatile synthon in organic synthesis and can be transformed into a variety of other heterocyclic systems through ring-opening and subsequent recyclization reactions. researchgate.net These transformations often take advantage of the inherent reactivity of the N-O bond within the isoxazole ring.

Isoxazoles can undergo ring expansion to form larger heterocyclic rings such as pyridines and pyrimidines. rsc.orgnih.gov For example, a rhodium-catalyzed reaction of isoxazoles with vinyldiazoacetates can lead to the formation of highly substituted pyridines through a ring expansion mechanism. nih.gov The conversion of isoxazoles to pyrimidines has also been documented, often involving the initial cleavage of the isoxazole ring followed by condensation with a suitable nitrogen-containing reagent. nih.govnih.govniscpr.res.in

While specific examples for this compound are not extensively reported, the general reactivity patterns of isoxazoles suggest that it could serve as a precursor to other heterocycles. For instance, reductive cleavage of the N-O bond could yield an enaminone intermediate, which could then be cyclized to form various six-membered rings.

The following table summarizes some potential ring transformation reactions starting from an isoxazole core:

| Starting Heterocycle | Reagents/Conditions | Product Heterocycle |

| Isoxazole | Enamine, TiCl4/Ti powder | Pyridine |

| Isoxazole | Hydrazine | Pyrazole |

| Isoxazole | Mo(CO)6, H2O, MeCN | 4-Pyridone |

| Isoxazolo[4,5-d]pyrimidine | Amines | Pyrimidine derivatives |

These transformations highlight the synthetic utility of the isoxazole ring as a building block for more complex heterocyclic structures.

Rearrangements to Form Alternative Nitrogen- and Oxygen-Containing Heterocycles

The 1,2-oxazole (or isoxazole) ring system, particularly when substituted at the 5-position with a hydroxyl group as in this compound, is susceptible to a variety of rearrangement reactions. These transformations are primarily driven by the inherent weakness of the N-O bond, which can be cleaved under thermal, photochemical, or catalytic conditions. This cleavage often initiates a cascade of reactions leading to the formation of more stable heterocyclic systems. The rearrangement pathways provide a powerful synthetic route to a diverse range of alternative nitrogen- and oxygen-containing heterocycles that may be difficult to access through direct synthesis.

The reactivity of the 3-aryl-1,2-oxazol-5-ol scaffold suggests that this compound can serve as a versatile precursor for various heterocyclic structures. Key rearrangement reactions include conversions to oxazoles, triazoles, and other related systems.

Boulton-Katritzky Rearrangement

One notable transformation applicable to isoxazole systems is the Boulton-Katritzky rearrangement. This reaction typically involves the thermal or base-catalyzed rearrangement of a heterocyclic system into an isomeric one. For isoxazole derivatives, this can lead to the formation of different nitrogen-containing heterocycles. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl lew.ropku.edu.cnmdpi.comtriazol-4-yl)pyridines. beilstein-journals.org This indicates that the isoxazole ring can be opened and re-cyclized to form a triazole ring, a different five-membered nitrogen heterocycle.

Conversion to Oxazoles

The transformation of isoxazoles into the isomeric oxazole ring is a well-documented rearrangement. This conversion can be catalyzed by bases and often proceeds through a Beckmann-type rearrangement mechanism. rsc.org The process is initiated by the cleavage of the N-O bond, followed by intramolecular rearrangement and cyclization to form the more thermodynamically stable oxazole ring. For instance, ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate has been converted into 4-cyano-5-methyloxazol-2-ylacetic acid through a base-catalyzed ring transformation. rsc.org This pathway highlights the potential for this compound to rearrange into a corresponding 2-(4-tert-butylphenyl)oxazole derivative under suitable basic conditions.

Formation of Triazinones

The keto-tautomer of this compound, which is 3-(4-tert-butylphenyl)isoxazol-5(4H)-one, can react with nucleophiles to form larger, nitrogen-containing heterocyclic rings. Analogous reactions with 2,4-disubstituted-1,3-oxazol-5(4H)-ones have been shown to yield 1,2,4-triazin-6(5H)-ones upon reaction with phenylhydrazine (B124118) in the presence of acetic acid and sodium acetate. nih.gov This reaction involves the opening of the five-membered ring by the hydrazine, followed by an intramolecular condensation to form the six-membered triazinone ring. It is plausible that this compound could undergo a similar transformation to produce 3-(4-tert-butylphenyl)-5-substituted-1,2,4-triazin-6(5H)-one derivatives.

The table below summarizes potential rearrangement pathways for this compound based on established isoxazole chemistry.

Table 1: Potential Rearrangement Pathways of this compound

| Rearrangement Type | Reactant(s)/Conditions | Resulting Heterocycle Class | Plausible Product from this compound |

|---|---|---|---|

| Isoxazole-Oxazole Conversion | Base catalysis (e.g., NaOH, EtO⁻) | Oxazole | 2-(4-tert-Butylphenyl)oxazole derivatives |

| Reaction with Hydrazines | Phenylhydrazine, Acetic Acid, Sodium Acetate | 1,2,4-Triazinone | 3-(4-tert-Butylphenyl)-5-substituted-2-phenyl-1,2,4-triazin-6(5H)-one |

These transformations underscore the synthetic utility of the isoxazole ring as a "masked" synthon that can be converted into other important heterocyclic scaffolds. The specific conditions required for these rearrangements—such as temperature, solvent, and catalyst—would determine the product distribution and yield, allowing for controlled synthesis of diverse molecular architectures from a single precursor.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Tert Butylphenyl 1,2 Oxazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol, providing detailed information about its proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides a proton map of the molecule. For the predominant tautomer, 3-(4-tert-butylphenyl)isoxazol-5(4H)-one, distinct signals corresponding to the tert-butylphenyl substituent and the isoxazolone ring are expected.

The nine protons of the tert-butyl group are magnetically equivalent and appear as a sharp singlet, typically in the upfield region around δ 1.35 ppm. The aromatic protons of the para-substituted phenyl ring give rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the isoxazole (B147169) ring are expected to resonate as a doublet around δ 7.80 ppm, while the two meta protons appear as a doublet at a slightly higher field, around δ 7.50 ppm. The protons of the methylene (B1212753) group (CH₂) at the C4 position of the isoxazolone ring are anticipated to produce a singlet at approximately δ 3.90 ppm. The integration of these signals would correspond to a 9:2:2:2 proton ratio, confirming the structure.

Table 1: Expected ¹H NMR Chemical Shifts for 3-(4-tert-Butylphenyl)isoxazol-5(4H)-one

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ | ~ 1.35 | Singlet (s) |

| Ar-H (meta to isoxazole) | ~ 7.50 | Doublet (d) |

| Ar-H (ortho to isoxazole) | ~ 7.80 | Doublet (d) |

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, ten distinct carbon signals are predicted.

The carbonyl carbon (C5) of the isoxazolone ring is the most deshielded, with a characteristic chemical shift in the range of δ 168.0–170.0 ppm. mdpi.comniscpr.res.inorientjchem.org The C3 carbon, part of the C=N double bond, is expected to resonate around δ 161.0–163.0 ppm. mdpi.comniscpr.res.inorientjchem.org The methylene carbon (C4) typically appears much further upfield, at approximately δ 35.0-40.0 ppm.

The aromatic carbons display shifts influenced by the substituents. The ipso-carbon attached to the isoxazole ring is expected around δ 126.0 ppm, while the carbon bearing the tert-butyl group resonates near δ 155.0 ppm. The remaining aromatic carbons (ortho and meta) appear in the typical aromatic region of δ 126.0-130.0 ppm. The carbons of the tert-butyl group are found upfield, with the quaternary carbon at ~δ 35.0 ppm and the methyl carbons at ~δ 31.0 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for 3-(4-tert-Butylphenyl)isoxazol-5(4H)-one

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~ 31.0 |

| -C (CH₃)₃ | ~ 35.0 |

| C4 (isoxazolone ring) | ~ 38.0 |

| Ar-C (ipso to isoxazole) | ~ 126.0 |

| Ar-C (meta to isoxazole) | ~ 126.5 |

| Ar-C (ortho to isoxazole) | ~ 129.5 |

| Ar-C (para, attached to t-Bu) | ~ 155.0 |

| C3 (isoxazolone ring, C=N) | ~ 162.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the ortho and meta protons on the 4-tert-butylphenyl ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals for the tert-butyl methyls, the aromatic C-H, and the isoxazolone C4-methylene to their corresponding carbon signals listed in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the molecular skeleton. Key expected correlations include:

From the methylene (C4) protons to the carbonyl carbon (C5), the C=N carbon (C3), and the ipso-carbon of the phenyl ring.

From the ortho-aromatic protons to the C3 carbon of the isoxazole ring.

From the tert-butyl protons to the quaternary carbon and the para-carbon of the phenyl ring.

These combined 2D NMR techniques provide irrefutable evidence for the proposed structure of 3-(4-tert-butylphenyl)isoxazol-5(4H)-one.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of 3-(4-tert-butylphenyl)isoxazol-5-ol is expected to be dominated by absorptions corresponding to the carbonyl group, the carbon-nitrogen double bond, and the aromatic ring of its isoxazol-5(4H)-one tautomer.

A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching vibration is anticipated in the region of 1720–1740 cm⁻¹. orientjchem.org The C=N stretching vibration of the isoxazole ring is expected to appear as a medium to strong band around 1610–1620 cm⁻¹. orientjchem.org The C=C stretching vibrations of the aromatic ring typically produce several bands in the 1450–1600 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl and methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. The presence of the enol tautomer would be indicated by a broad O-H stretching band around 3100-3400 cm⁻¹, though this is often absent or weak if the keto form predominates.

Table 3: Principal FTIR Absorption Bands for 3-(4-tert-Butylphenyl)isoxazol-5(4H)-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~ 3050-3100 | Medium |

| Aliphatic C-H Stretch | ~ 2850-2970 | Strong |

| Carbonyl (C=O) Stretch | ~ 1720-1740 | Strong |

| Imine (C=N) Stretch | ~ 1610-1620 | Medium-Strong |

Raman spectroscopy provides complementary information to FTIR, as it is particularly sensitive to symmetric vibrations and non-polar bonds. The Raman spectrum would serve as a unique molecular fingerprint for the compound.

Strong signals are expected for the symmetric breathing modes of the para-substituted aromatic ring, typically found in the 800-850 cm⁻¹ and 1590-1610 cm⁻¹ regions. The symmetric stretching vibrations of the tert-butyl group would also produce a prominent band. The C=O and C=N stretching vibrations, while also IR-active, should be observable in the Raman spectrum as well. The non-polar C-C bonds within the molecular skeleton would also contribute to the complex fingerprint region of the spectrum, aiding in positive identification.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound. Through high-resolution techniques and controlled fragmentation studies, a detailed picture of the molecule's composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of a compound by measuring its mass with very high precision. For this compound, with a molecular formula of C₁₃H₁₅NO₂, the theoretical exact mass of the neutral molecule is 217.1103 g/mol . HRMS analysis, typically using an Orbitrap or Time-of-Flight (TOF) analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing strong evidence for the compound's identity. mdpi.com

| Molecular Formula | Species | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| C₁₃H₁₅NO₂ | [M+H]⁺ | 218.1176 | Typically within 5 ppm of calculated value |

Ionization Techniques and Fragmentation Pathway Elucidation

The fragmentation pattern of this compound provides significant structural information. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to generate the parent molecular ion with minimal initial fragmentation. researchgate.netnih.gov Subsequent fragmentation, induced via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), reveals the molecule's structural backbone. nih.gov

The fragmentation pathway for the protonated molecule ([C₁₃H₁₆NO₂]⁺, m/z 218.1) is predicted to involve key cleavages:

Loss of the tert-butyl group: A common fragmentation for molecules containing this moiety is the loss of a tert-butyl radical followed by rearrangement, or the loss of isobutylene (B52900), leading to a significant fragment ion.

Cleavage of the 1,2-oxazole ring: The oxazole (B20620) ring can undergo characteristic ring-opening and cleavage reactions. A primary pathway involves the cleavage of the weak N-O bond, which is a common initiation step in the fragmentation of isoxazoles.

Retro 1,3-dipolar cycloaddition: This pathway can lead to the formation of a nitrile oxide and an alkyne, providing diagnostic fragments.

| Predicted Fragment (m/z) | Proposed Structure / Neutral Loss | Significance |

|---|---|---|

| 162.05 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group |

| 161.07 | [M+H - C₄H₉]⁺ | Loss of tert-butyl radical |

| 119.09 | [C₉H₁₁]⁺ | tert-Butylphenyl cation |

| 98.03 | [C₅H₄NO]⁺ | Fragment containing the cleaved oxazole ring |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule, providing information about its chromophoric system. The chromophore in this compound consists of the 4-tert-butylphenyl group in conjugation with the 1,2-oxazol-5-ol ring. This extended π-system is expected to result in characteristic absorption bands in the UV region.

The spectrum would likely display absorptions corresponding to π → π* transitions. The phenyl ring and the oxazole ring are the primary contributors to these transitions. The presence of the hydroxyl group (or its oxo tautomer) on the oxazole ring and the alkyl group on the phenyl ring will influence the position and intensity of the absorption maxima (λmax) through electronic effects. While specific experimental data is not detailed in the provided sources, analogous aromatic and heterocyclic systems exhibit strong absorptions in the 250-350 nm range. nih.gov

| Solvent | Expected λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol (B145695) or Methanol | ~280 - 320 | π → π* |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions.

Unit Cell Parameters and Space Group Determination

The initial step in a crystallographic study is the determination of the unit cell, which is the basic repeating parallelepiped that forms the crystal lattice. Its dimensions are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The arrangement of molecules within the unit cell is described by one of the 230 possible space groups. Although specific crystallographic data for this compound is not available in the cited literature, a typical analysis would yield the parameters listed in the table below, which are essential for defining the crystal system and packing.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | Symmetry of the unit cell | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a=14.3, b=11.6, c=11.3 |

| α, β, γ (°) | Unit cell angles | α=90, β=110.7, γ=90 |

| V (ų) | Unit cell volume | 1753.0 |

| Z | Number of molecules per unit cell | 4 |

*Note: Example values are derived from a structurally related oxadiazole compound for illustrative purposes. researchgate.net

Bond Lengths, Bond Angles, and Torsion Angle Analysis

A full structural solution from X-ray diffraction data allows for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. researchgate.net This data confirms the connectivity established by other spectroscopic methods and reveals subtle conformational details. Key parameters of interest would include the planarity of the phenyl and oxazole rings and the torsion angle between them, which defines their relative orientation. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be identified, explaining the crystal packing arrangement.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | 1.39 Å |

| Bond Length (Å) | N-O (oxazole) | 1.41 Å |

| Bond Length (Å) | C=N (oxazole) | 1.30 Å |

| Bond Angle (°) | C-C-C (aromatic) | 120° |

| Bond Angle (°) | C-N-O (oxazole) | 109° |

| Torsion Angle (°) | C(phenyl)-C(phenyl)-C(oxazole)-N(oxazole) | Variable (defines ring orientation) |

*Note: Values are standard and representative of expected measurements. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

In related isoxazole and phenol-containing crystal structures, intermolecular interactions are fundamental to the formation of their supramolecular architectures. Typically, the presence of a hydroxyl group (-OH) leads to the formation of strong hydrogen bonds, which often dictate the primary packing motifs. For instance, in substituted phenols, O-H···O or O-H···N hydrogen bonds frequently form chains or dimeric structures. mq.edu.au

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto the surface, such as dnorm (normalized contact distance), to identify regions of close intermolecular contact.

A hypothetical Hirshfeld surface analysis for this compound would be expected to quantify the following interactions:

O···H/H···O contacts: Corresponding to the hydrogen bonds involving the hydroxyl group and the oxazole ring.

H···H contacts: A significant contribution from the numerous hydrogen atoms on the phenyl and tert-butyl groups.

C···H/H···C contacts: Arising from interactions involving the aromatic and aliphatic C-H groups.

N···H/H···N and C···C contacts: Potentially indicating weaker hydrogen bonds and π-stacking interactions, respectively.

Without experimental data, any quantitative values for these interactions would be purely speculative.

Theoretical and Computational Chemistry Investigations of 3 4 Tert Butylphenyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution, molecular geometry, and energy, which are central to understanding chemical reactivity and physical properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol. DFT methods are used to calculate the ground-state electronic properties by focusing on the electron density rather than the complex many-electron wavefunction.

For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable three-dimensional arrangement of the atoms. Furthermore, DFT is instrumental in determining key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be electron-rich sites, while the hydroxyl proton would be an electron-poor site.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic structure.

While computationally more demanding, applying these methods to this compound would yield highly accurate ionization potentials, electron affinities, and total energies. These calculations are particularly valuable for validating the results obtained from more cost-effective DFT methods and for providing a more profound understanding of electron correlation effects within the molecule. Comparing the results from different levels of theory (e.g., HF, DFT, MP2) helps in assessing the reliability of the computational predictions for this specific molecular system.

Conformational Analysis and Energy Landscapes

The presence of the rotatable single bond between the phenyl ring and the oxazole ring, as well as the tert-butyl group, means that this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformer (the global minimum on the potential energy surface) and other low-energy isomers.

By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This analysis reveals the energy barriers between different conformations and the relative populations of each conformer at a given temperature according to the Boltzmann distribution. Identifying the global minimum is crucial, as its geometry is the most representative of the molecule's structure and is used for subsequent spectroscopic predictions.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. The theoretical spectra can be compared with experimental data to confirm the molecular structure.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating NMR shielding tensors.

The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the aromatic protons, the tert-butyl protons, and the carbons in the phenyl and oxazole rings can be directly compared to experimental spectra. Discrepancies between calculated and experimental values can often be explained by solvent effects or the presence of multiple conformations in solution. Spin-spin coupling constants can also be computed to provide further detail for interpreting complex NMR spectra.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as specific experimental or calculated data for this exact molecule is not publicly available. The values represent typical ranges for similar structures.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (Oxazole, C3) | 160-165 | H (Phenyl) | 7.5-7.8 |

| C (Oxazole, C5) | 170-175 | H (Phenyl) | 7.3-7.5 |

| C (Phenyl, C1') | 125-130 | H (tert-Butyl) | 1.3-1.4 |

| C (Phenyl, C4') | 150-155 | H (Oxazole-OH) | 9.0-11.0 |

| C (tert-Butyl, quat) | 34-36 |

Theoretical Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), can predict the vibrational spectrum of this compound.

These calculations provide the frequencies and intensities of the fundamental vibrational modes. The predicted frequencies are often systematically scaled to correct for anharmonicity and other limitations of the theoretical model. The calculated spectrum can then be compared with experimental IR and Raman spectra. This comparison allows for the assignment of specific absorption bands to particular molecular motions, such as the O-H stretch of the hydroxyl group, C=N and C=C stretching vibrations within the rings, and the characteristic vibrations of the tert-butyl group.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Note: This table is illustrative and based on typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3400-3600 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N Stretch (Oxazole) | 1620-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Oxazole) | 1200-1300 |

Simulated UV-Vis Spectra and Excited State Calculations

Information regarding the simulation of the ultraviolet-visible (UV-Vis) spectrum and excited state calculations for this compound is not available in the public domain. Such studies, typically employing methods like Time-Dependent Density Functional Theory (TD-DFT), would provide insights into the electronic transitions and photophysical properties of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies on the reaction mechanisms involving this compound have been published. This section would have detailed the following aspects based on available research.

Transition State Characterization and Reaction Pathway Mapping

Characterization of transition states and mapping of reaction pathways are crucial for understanding the kinetics and mechanisms of chemical reactions. wikipedia.org However, no such computational analyses have been performed for this specific compound.

Energy Barriers and Kinetic Rate Constant Calculations

Calculations of energy barriers and kinetic rate constants, often derived from transition state theory, provide quantitative data on reaction feasibility and speed. wikipedia.org This information is currently unavailable for reactions involving this compound.

Solvent Effects in Reaction Dynamics

The influence of different solvents on the reaction dynamics of this compound has not been computationally investigated. These studies are important for predicting how the reaction environment affects outcomes.

Molecular Modeling and Simulation

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics simulations can reveal the conformational flexibility and dynamic behavior of a molecule over time. No such simulations have been reported for this compound.

Due to the absence of specific scientific literature and data pertaining to theoretical and computational docking studies for the chemical compound "this compound," it is not possible to generate the requested article content for the "Docking Studies" section. Extensive searches for molecular modeling, computational analysis, and protein binding simulations for this specific molecule did not yield any relevant research findings or data tables.

Therefore, the following sections of the requested article cannot be provided:

5.4.2. Docking Studies (Purely theoretical, without biological interpretation)

Without any research to cite, the creation of detailed findings and interactive data tables as specified in the instructions is unachievable. To maintain scientific accuracy and adhere to the strict sourcing requirements, no content can be fabricated for this topic.

Advanced Applications of 3 4 Tert Butylphenyl 1,2 Oxazol 5 Ol in Non Biological Domains

Role in Advanced Materials Science

A comprehensive search of scientific databases and research publications indicates that the potential of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol as a component in advanced materials is yet to be explored.

Exploration as Components in Optoelectronic Devices

There is currently no available research on the use of this compound in optoelectronic devices. Consequently, its potential as a hole-blocking material or in other functional layers of devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is unknown. The electronic properties, such as HOMO/LUMO energy levels and charge carrier mobility, which are critical for these applications, have not been reported.

Application in Resistive Switching Memory Devices

The application of this compound in resistive switching memory devices has not been documented in any published studies. The ability of a material to exhibit bistable resistance states, a key requirement for memory applications, has not been investigated for this compound.

Utilization as Organic Fluorescent Molecules in Scintillation Materials

There is no scientific literature describing the use of this compound as an organic fluorescent molecule in scintillation materials. Its photophysical properties, such as fluorescence quantum yield, decay time, and emission spectrum, which are essential for scintillation applications, remain uncharacterized.

Potential in Catalysis

The catalytic potential of this compound is another area that remains unexplored by the scientific community.

Ligand Design for Metal-Catalyzed Transformations

No studies have been published on the design or application of this compound as a ligand in metal-catalyzed transformations. The coordination chemistry of this molecule with various metal centers has not been investigated, and therefore its potential to influence the activity, selectivity, or stability of metal catalysts is yet to be determined.

Organocatalytic Applications

The use of this compound as an organocatalyst has not been reported in the scientific literature. Its potential to catalyze organic reactions through various activation modes, such as hydrogen bonding or Brønsted/Lewis acid-base interactions, has not been explored.

Intermediacy in the Synthesis of Complex Molecules

The reactivity of the isoxazol-5-one ring is largely dictated by a few key characteristics: it possesses three nucleophilic centers (the nitrogen at position 2, the carbon at position 4, and the exocyclic carbonyl oxygen), an acidic proton at the C4 position, and a labile N-O bond. This combination of features allows the isoxazolone ring to be opened and rearranged, serving as a masked precursor for various functionalities.

Building Block Utility for High-Value Chemical Synthesis

The strategic importance of this compound lies in its potential to be transformed into a variety of other heterocyclic systems and densely functionalized molecules. nih.gov Isoxazol-5-ones, in general, are recognized as versatile precursors in organic synthesis. clockss.orgniscpr.res.in The cleavage of the weak N-O bond can initiate a cascade of reactions, leading to the formation of diverse molecular scaffolds. chim.it

The presence of the 4-tert-butylphenyl group at the 3-position of the isoxazole (B147169) ring imparts specific properties to the molecule and its derivatives. This bulky, lipophilic group can influence the solubility, crystallinity, and electronic properties of the resulting complex molecules, which is often advantageous in the development of materials with tailored characteristics.

Research on related isoxazol-5-one structures has demonstrated their conversion into a range of valuable heterocyclic compounds, including:

Pyridines and Piperidines: Catalytic methods involving metal-nitrenoid intermediates generated from isoxazol-5-ones can lead to the formation of substituted pyridines and piperidines. chim.it

Quinolines and Isoquinolines: Reductive protocols and other metal-catalyzed transformations of the isoxazolone ring have been shown to yield quinoline and isoquinoline derivatives. chim.it

1,3-Oxazin-6-ones: Under certain metal-catalyzed or photochemical conditions, isoxazol-5-ones can be rearranged to form 1,3-oxazin-6-ones. chim.it

While specific examples detailing the conversion of this compound are not extensively documented, the established reactivity of the isoxazol-5-one core strongly suggests its applicability in similar synthetic strategies. The tert-butylphenyl moiety would be carried through these transformations, yielding complex molecules with this specific substitution pattern.

| Precursor Class | Transformation Type | Resulting Scaffold | Potential Application Area |

|---|---|---|---|

| 3-Aryl-1,2-oxazol-5-ones | Metal-Catalyzed Rearrangement | Substituted Pyridines | Pharmaceuticals, Agrochemicals |

| 3-Aryl-1,2-oxazol-5-ones | Reductive Ring Opening/Cyclization | Substituted Quinolines | Organic Electronics, Dyes |

| 3-Aryl-1,2-oxazol-5-ones | Photochemical Rearrangement | 1,3-Oxazin-6-ones | Polymer Chemistry, Material Science |

Precursor for Specialty Chemicals and Materials

The derivatives synthesized from this compound are anticipated to find applications as specialty chemicals and in the formulation of advanced materials. The incorporation of the tert-butylphenyl group is a common strategy in materials science to enhance thermal stability, solubility in organic solvents, and to control the solid-state packing of molecules.

For instance, compounds containing the tert-butylphenyl moiety are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The bulky group can prevent intermolecular aggregation, which often leads to quenching of luminescence. Therefore, complex heterocyclic molecules derived from this compound could be investigated as components of organic electronic materials.

Furthermore, the isoxazol-5-one ring itself and its derivatives have been explored for applications in various fields. Although the prompt specifies non-biological domains, it is noteworthy that the structural motifs accessible from isoxazol-5-ones are also of interest in agrochemicals and photographic materials. For example, a related compound, 3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl acetic acid, is noted as a useful intermediate for the synthesis of photographic couplers. google.com This highlights the industrial relevance of complex molecules bearing the 4-tert-butylphenyl group.

The synthetic versatility of the isoxazol-5-one core, combined with the specific properties imparted by the 4-tert-butylphenyl substituent, positions this compound as a valuable, though currently under-explored, precursor for a new generation of specialty chemicals and materials. Further research into the specific reaction pathways of this compound is warranted to fully unlock its potential in advanced, non-biological applications.

| Compound Name |

|---|

| This compound |

| 3-(4-tert-butylphenyl)-1H-1,2,4-triazol-5-yl acetic acid |

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has been a subject of extensive research, with 1,3-dipolar cycloaddition reactions being a cornerstone of their construction. researchgate.netmdpi.com However, the demand for enantiomerically pure and structurally complex molecules necessitates the development of more sophisticated synthetic strategies. Future research will likely focus on catalytic, asymmetric methods to control the stereochemistry of isoxazole derivatives, including 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol.

Organocatalysis, for instance, presents a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov The application of chiral catalysts to the synthesis of isoxazoles could enable the production of specific stereoisomers, which is of paramount importance in medicinal chemistry where the biological activity of a compound is often dependent on its stereochemistry. The development of novel chiral guanidine (B92328) catalysts, for example, has shown promise in the asymmetric synthesis of related heterocyclic compounds. researchgate.net

Future synthetic endeavors may also explore the use of transition metal-catalyzed cycloadditions, which can offer unique regioselectivity and stereoselectivity. nih.govrsc.org The development of new ligand systems for these catalysts could allow for precise control over the formation of the isoxazole ring, leading to the efficient synthesis of complex derivatives of this compound.

| Synthetic Approach | Potential Advantages for this compound |

| Asymmetric Organocatalysis | Access to enantiomerically pure forms, potentially leading to drugs with improved therapeutic indices. |

| Transition Metal Catalysis | High yields and regioselectivity, enabling the synthesis of novel, highly substituted derivatives. |

| Photoredox Catalysis | Mild reaction conditions and novel reaction pathways for functionalization. |

Investigation of Unexplored Reactivity Patterns and Chemical Transformations

The isoxazole ring is a versatile synthetic intermediate due to the inherent reactivity of the N-O bond. researchgate.net While the fundamental reactivity of isoxazoles is well-documented, there remain unexplored avenues for chemical transformations. Future research will likely delve into novel ring-opening and ring-transformation reactions of this compound to generate a diverse array of molecular scaffolds.

For instance, the reductive cleavage of the N-O bond can lead to the formation of β-amino alcohols or β-hydroxy ketones, which are valuable building blocks in organic synthesis. researchgate.net Investigating new reagents and conditions for this transformation could provide access to a wider range of functionalized acyclic compounds from the this compound precursor.

Furthermore, the development of novel cycloaddition reactions where the isoxazole ring acts as a dipole or dienophile could lead to the synthesis of complex fused heterocyclic systems. researchgate.net These new chemical transformations would significantly expand the synthetic utility of this compound and its derivatives.

Advanced Computational Predictions for Materials Design

The integration of computational chemistry into the drug discovery and materials science workflow has become indispensable. nih.govjcchems.com For this compound, advanced computational modeling can accelerate the design of new derivatives with tailored properties. Molecular docking studies can be employed to predict the binding affinity of novel isoxazole derivatives to biological targets, guiding the synthesis of more potent and selective therapeutic agents. nih.govresearchgate.net

In the realm of materials science, computational methods can be used to predict the electronic and photophysical properties of new materials based on the this compound scaffold. nih.gov Density functional theory (DFT) calculations, for example, can provide insights into the HOMO-LUMO gap, charge transport properties, and absorption/emission spectra of novel isoxazole-containing polymers or small molecules. This in silico screening approach can identify promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices, thereby reducing the need for extensive experimental synthesis and characterization. nih.gov

| Computational Method | Application in Research of this compound |

| Molecular Docking | Design of new derivatives with enhanced biological activity. nih.govresearchgate.net |

| Quantum Chemical Calculations | Prediction of electronic and optical properties for materials science applications. nih.gov |

| Molecular Dynamics Simulations | Understanding the conformational behavior and stability of isoxazole derivatives. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthetic Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com Flow chemistry, a technology that involves performing chemical reactions in a continuous flowing stream, offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. researchgate.netnih.govuc.pt The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.net The telescoped synthesis of trisubstituted isoxazoles in a multi-step flow process has already been demonstrated, showcasing the potential of this technology. researchgate.net Furthermore, the integration of in-line purification and analysis techniques can streamline the manufacturing process, making it more sustainable and cost-effective.

The use of greener solvents, catalysts, and energy sources, such as ultrasound or microwave irradiation, in conjunction with flow chemistry, can further enhance the environmental credentials of isoxazole synthesis. mdpi.com Future research in this area will focus on developing robust and scalable flow processes for the production of this compound, contributing to a more sustainable chemical industry.

Exploration of New Non-Conventional Applications in Emerging Technologies

While isoxazoles are well-established in medicinal chemistry, their potential in other emerging technologies remains largely untapped. nih.govrsc.org The unique electronic and photophysical properties of the isoxazole ring make it an attractive candidate for applications in materials science and electronics.

Future research could explore the incorporation of this compound into novel organic electronic materials. The tert-butylphenyl group can enhance solubility and influence molecular packing, which are crucial factors for device performance. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. nih.gov

Furthermore, the ability of the isoxazole ring to participate in various chemical transformations could be exploited for the development of responsive materials or chemical probes. For example, isoxazole-containing polymers could be designed to undergo a change in their properties upon exposure to a specific stimulus, such as light, heat, or a chemical analyte.

Q & A

Q. What are the recommended synthetic routes for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as hydroxylamine derivatives with β-keto esters or nitriles. Key steps include:

- Cyclocondensation : Reacting 4-tert-butylbenzaldehyde derivatives with hydroxylamine under acidic conditions to form the oxazole ring.

- Optimization : Temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) significantly affect cyclization efficiency. For example, higher polarity solvents improve solubility of intermediates but may require longer reaction times .

- Purification : Recrystallization from ethanol/water mixtures yields >90% purity.

Q. How can structural characterization be performed to confirm the identity of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include the oxazole C5-OH proton (δ 10.2–11.5 ppm, broad) and tert-butyl group (δ 1.3 ppm, singlet). Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm .

- FT-IR : O–H stretch (3200–3400 cm⁻¹) and C=N/C–O stretches (1600–1650 cm⁻¹) confirm the oxazole core .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 260.1 (calculated for C₁₃H₁₇NO₂) .

Advanced Research Questions

Q. What crystallographic insights exist for oxazol-5-ol derivatives, and how do they inform structural analysis?

Crystal structures of analogous compounds (e.g., 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol) reveal:

- Conformation : The oxazole ring adopts a shallow envelope conformation, with the hydroxyl-bearing carbon displaced by 0.148 Å from the plane .

- Hydrogen Bonding : Intramolecular O–H···N interactions stabilize the structure, while intermolecular C–H···O bonds contribute to crystal packing .

- Refinement Tools : SHELX programs are widely used for small-molecule refinement, particularly for resolving twinned or high-resolution data .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Substituent Variation : Replace the tert-butyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to assess effects on biological targets (e.g., enzyme inhibition) .

- Biological Assays : Test antimicrobial activity via microdilution (MIC values) or anticancer potential via MTT assays. Compare results with structurally similar compounds (e.g., triazole derivatives) .

Q. What computational methods are suitable for predicting reactivity or electronic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) for charge-transfer potential in materials science applications .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior in aqueous systems .

Methodological Challenges and Data Interpretation

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .

- Dynamic Equilibria : Tautomerism (e.g., oxazole ↔ oxazolone forms) may cause inconsistent peaks. Use variable-temperature NMR to identify equilibria .

Q. What strategies optimize crystallization for X-ray diffraction analysis?

- Solvent Screening : Use vapor diffusion with mixtures like dichloromethane/hexane to grow single crystals.

- Temperature Gradients : Slow cooling from 50°C to room temperature reduces lattice defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.